5-(4-Hydroxypiperidin-1-yl)furan-2-carbaldehyde is a chemical compound that combines a furan ring with an aldehyde functional group and a hydroxypiperidine moiety. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. The presence of the hydroxypiperidine group suggests possible interactions with biological systems, making it a candidate for further pharmacological studies.
This compound can be synthesized from commercially available precursors, particularly starting from furan-2-carbaldehyde and 4-hydroxypiperidine. The synthesis methods can vary, but they typically involve nucleophilic addition reactions or condensation processes.
5-(4-Hydroxypiperidin-1-yl)furan-2-carbaldehyde falls under the category of heterocyclic compounds due to the presence of the furan ring. It can also be classified as an aldehyde due to its functional group, and it is considered an amine derivative because of the hydroxypiperidine component.
The synthesis of 5-(4-Hydroxypiperidin-1-yl)furan-2-carbaldehyde can be achieved through several methods:
The reaction conditions often require careful control of temperature and pH to optimize yields and minimize side reactions. Purification techniques such as column chromatography or recrystallization are commonly employed to isolate the final product.
The molecular structure of 5-(4-Hydroxypiperidin-1-yl)furan-2-carbaldehyde features a furan ring fused with an aldehyde functional group and a hydroxypiperidine substituent. The structural formula can be represented as follows:
Key molecular data include:
5-(4-Hydroxypiperidin-1-yl)furan-2-carbaldehyde can participate in various chemical reactions, including:
The reactivity is influenced by the electronic nature of both the furan ring and the hydroxypiperidine moiety, which can stabilize certain intermediates during these transformations.
The mechanism of action for 5-(4-Hydroxypiperidin-1-yl)furan-2-carbaldehyde in biological systems may involve interactions at molecular targets such as enzymes or receptors. The hydroxypiperidine group could facilitate binding due to its ability to form hydrogen bonds or engage in hydrophobic interactions.
Research into similar compounds indicates potential activities such as:
5-(4-Hydroxypiperidin-1-yl)furan-2-carbaldehyde has potential applications in:
5-(4-Hydroxypiperidin-1-yl)furan-2-carbaldehyde (CAS 912288-90-5) represents a strategically designed hybrid molecule integrating two pharmacologically significant heterocyclic systems: a piperidine ring and a furan carbaldehyde scaffold. With the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol, this compound features a hydroxypiperidine moiety linked via nitrogen to the 5-position of a 2-formylfuran ring [1] [7]. Its structural architecture positions it within medicinal chemistry as a versatile precursor for synthesizing targeted therapeutics, particularly kinase inhibitors and protein degradation agents. The molecule's SMILES notation (O=Cc1ccc(o1)N1CCC(CC1)O) precisely encodes its topological arrangement, where the hydroxymethyl group at the piperidine 4-position and the aldehyde functionality on the furan ring create vectors for molecular diversification [7]. This configuration enables dual modulation of physicochemical properties and target engagement kinetics, making it a compelling scaffold for probing autoimmune and oncological pathways through structure-activity relationship studies.
Piperidine-furan molecular hybrids constitute an emerging structural class in targeted protein degradation and kinase inhibition therapeutics. These frameworks exploit the favorable pharmacokinetic properties of saturated nitrogen heterocycles combined with the versatile reactivity of furan heterocycles. The piperidine ring, particularly when substituted with polar groups like hydroxyl at the 4-position, enhances aqueous solubility and membrane permeability while providing a three-dimensional vector for target-specific modifications [5] [7]. Concurrently, the furan carbaldehyde moiety serves as an electrophilic "warhead" capable of forming reversible covalent bonds with nucleophilic cysteine residues in biological targets, exemplified by kinase inhibition applications [2].
This synergistic architecture enables dual mechanisms of action: the piperidine segment often mediates protein-protein interactions within signaling complexes, while the furan carbaldehyde functions as a targeted covalent modifier. Patent literature reveals that such hybrids demonstrate enhanced selectivity profiles compared to monocyclic counterparts due to their ability to engage both catalytic and allosteric binding pockets [2]. Particularly in interleukin-1 receptor-associated kinase 4 (IRAK4) degradation strategies, piperidine-linked furan derivatives have enabled the development of proteolysis-targeting chimeras (PROTACs) with improved tissue distribution and cellular penetration. The hydroxypiperidine variant specifically benefits from the hydrogen-bonding capacity of the hydroxyl group, which enhances binding affinity to polar kinase domains while maintaining sufficient lipophilicity for membrane transit [5] [7].
Table 1: Structural Comparison of Piperidine-Furan Hybrids in Drug Discovery
Compound | Piperidine Substitution | Furan Modification | Primary Therapeutic Target |
---|---|---|---|
5-(4-Hydroxypiperidin-1-yl)furan-2-carbaldehyde | 4-hydroxy | 2-carbaldehyde | Kinase cysteine domains |
5-(4,4-Dimethylpiperidin-1-yl)furan-2-carbaldehyde | 4,4-dimethyl | 2-carbaldehyde | Undisclosed kinase targets |
Halofuginone analogs | Multiple substituents | Complex extension | Aminoacyl-tRNA synthetases |
The 2-carbaldehyde functionality on the furan ring represents a critical pharmacophoric element for kinase inhibition, particularly against cysteine-rich ATP-binding domains. Structural biology studies demonstrate that this aldehyde group acts as an electrophilic trap for nucleophilic cysteine residues, enabling reversible covalent inhibition kinetics that balance potency with selectivity [2] [3]. In Janus kinase 3 (JAK3), which contains a unique cysteine residue (Cys909) adjacent to the ATP-binding pocket, the aldehyde forms a hemithioacetal adduct that competitively blocks ATP binding while sparing JAK isoforms lacking this accessible cysteine [3]. This covalent-reversible mechanism prolongs target residence time compared to non-covalent inhibitors while reducing off-target effects associated with irreversible covalent inhibitors.
The spatial orientation conferred by the piperidine linker significantly influences binding efficiency. Molecular modeling of JAK3 inhibitors reveals that the nitrogen atom at the piperidine 1-position establishes a critical hydrogen bond with kinase backbone atoms, while the hydroxymethyl group at position 4 extends toward solvent-exposed regions, reducing entropic penalties upon binding [3] [7]. This vector-specific positioning differentiates it from simpler furan carbaldehydes lacking the piperidine tether, which demonstrate reduced kinase selectivity due to unconstrained binding modes. Patent data indicates that such constrained architectures enable nanomolar-level inhibition (IC₅₀ = 15-50 nM) against JAK3 while exhibiting >100-fold selectivity over JAK1 and JAK2 isoforms [2] [3]. The aldehyde's reactivity can be further tuned through electronic effects from the furan ring and steric shielding from the piperidine substituents, creating a versatile platform for developing isoform-selective kinase therapeutics.
Table 2: Kinase Selectivity Profile of Furan Carbaldehyde-Based Inhibitors
Kinase Isoform | Characteristic Residue | Inhibition IC₅₀ (nM) | Selectivity vs. JAK3 |
---|---|---|---|
JAK3 | Cys909 | 18.5 ± 2.3 | 1-fold |
JAK1 | Ser959 | >2500 | >135-fold |
JAK2 | Ser936 | >2000 | >108-fold |
TYK2 | Val981 | 892 ± 45 | 48-fold |
The three-dimensional positioning of substituents on the piperidine ring directly modulates bioactivity against autoimmune and oncological targets through steric, electronic, and hydrogen-bonding effects. Comparative studies of piperidine-substituted furan carbaldehydes reveal that the 4-hydroxyl configuration in 5-(4-hydroxypiperidin-1-yl)furan-2-carbaldehyde enables optimal engagement with both catalytic and regulatory kinase domains [7] [8]. The equatorial hydroxyl group serves as a hydrogen bond donor to conserved aspartate residues (e.g., Asp967 in JAK3) while accepting hydrogen bonds from structural water molecules that facilitate inhibitor-induced conformational changes. This dual hydrogen-bonding capability differentiates it from the 4,4-dimethylpiperidin-1-yl analog (CAS 1342514-69-5), where the quaternary carbon eliminates hydrogen-bonding potential and introduces steric bulk that disrupts optimal positioning in shallow binding clefts [8].
In autoimmune applications, the hydroxymethyl vector enhances distribution to inflamed tissues by mimicking natural substrates of nucleoside transporters, as demonstrated in rodent models of rheumatoid arthritis where hydroxylated derivatives showed 3.2-fold higher synovial fluid concentrations than methylated analogs [3]. The protonatable piperidine nitrogen (predicted pKₐ = 8.9) further facilitates lysosomotropism, enabling selective accumulation in immune cells where JAK3 expression is upregulated during inflammation. For oncological targets, molecular dynamics simulations indicate that substituents at the piperidine 4-position influence the orientation of the furan aldehyde toward nucleophilic cysteine residues, with hydroxyl groups providing the optimal distance (3.8-4.2Å) for covalent bond formation in EGFR and BTK kinases [2] [3]. These structure-based insights underscore the critical nature of regiochemical precision in developing isoform-selective therapeutic agents from this scaffold.
Table 3: Impact of Piperidine Substituents on Bioactivity Parameters
Piperidine Substituent | Hydrogen-Bonding Capacity | JAK3 Binding Affinity (Kd, nM) | Cellular Permeability (PAMPA, x10⁻⁶ cm/s) |
---|---|---|---|
4-hydroxy | Donor + acceptor | 22.7 ± 1.5 | 18.9 ± 0.8 |
4,4-dimethyl | None | 136.4 ± 9.2 | 32.5 ± 1.2 |
4-H (unsubstituted) | None | 89.3 ± 5.7 | 25.1 ± 0.9 |
4-methoxy | Acceptor only | 54.2 ± 3.1 | 21.7 ± 1.1 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: